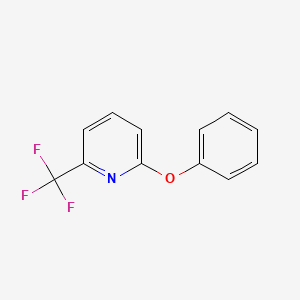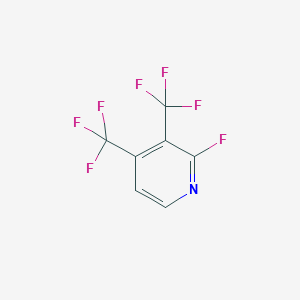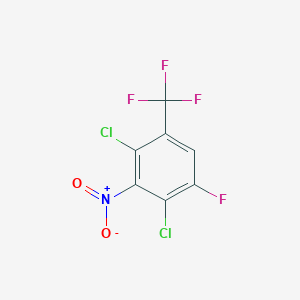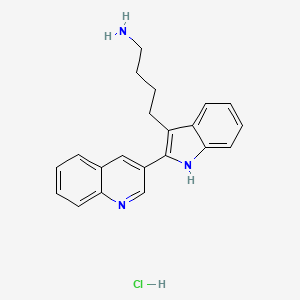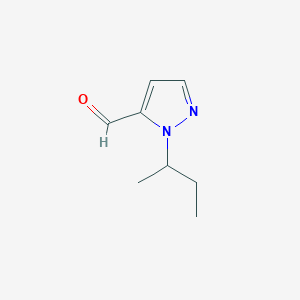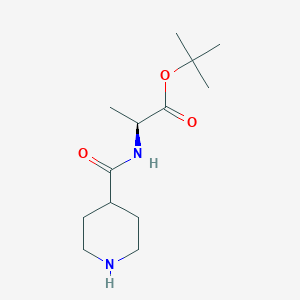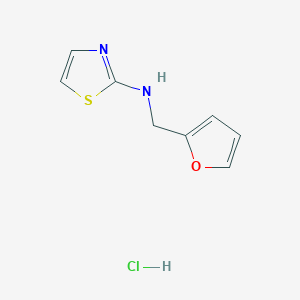
Tris(3-chloropropyl)amine hydrochloride
概要
説明
Tris(3-chloropropyl)amine hydrochloride: is a chemical compound with the molecular formula C9H19Cl4N . It is commonly used in various fields of research, including material science, organic chemistry, and biochemistry. This compound is known for its unique properties and versatility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl)amine hydrochloride can be synthesized through the reaction of 3-chloropropylamine with hydrochloric acid . The reaction typically involves the following steps:
Preparation of 3-chloropropylamine: This can be achieved by reacting with in the presence of a catalyst.
Formation of Tris(3-chloropropyl)amine: The 3-chloropropylamine is then reacted with additional 3-chloropropanol under controlled conditions to form Tris(3-chloropropyl)amine.
Hydrochloride Formation: Finally, the Tris(3-chloropropyl)amine is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Continuous flow reactors: for efficient mixing and reaction control.
Purification steps: such as crystallization or distillation to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions: Tris(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: It can also undergo reduction reactions to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or under basic conditions.
Oxidation: Reagents such as or can be used under acidic or basic conditions.
Reduction: Reducing agents like or are commonly used.
Major Products:
Substitution Reactions: Products include various substituted amines.
Oxidation Reactions: Products can include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products typically include primary or secondary amines.
科学的研究の応用
Tris(3-chloropropyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a reagent in the modification of biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Tris(3-chloropropyl)amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of different products that can interact with biological molecules and pathways.
類似化合物との比較
- Tris(2-chloroethyl)amine hydrochloride
- Tris(4-chlorobutyl)amine hydrochloride
- Tris(3-bromopropyl)amine hydrochloride
Comparison:
- Tris(3-chloropropyl)amine hydrochloride is unique due to its specific chain length and chlorine substitution pattern, which influence its reactivity and applications.
- Tris(2-chloroethyl)amine hydrochloride has a shorter chain length, affecting its steric properties and reactivity.
- Tris(4-chlorobutyl)amine hydrochloride has a longer chain length, which can impact its solubility and interaction with other molecules.
- Tris(3-bromopropyl)amine hydrochloride has a different halogen substitution, which can alter its reactivity and the types of reactions it undergoes.
特性
IUPAC Name |
3-chloro-N,N-bis(3-chloropropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N.ClH/c10-4-1-7-13(8-2-5-11)9-3-6-12;/h1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFHSTOEOYYGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCCCl)CCCCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)



![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1391378.png)
